

# Thermodynamic Architecture of Piperidinium Chloride Salts: From Crystal Lattice to Aqueous Activity

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## Compound of Interest

Compound Name:	<i>4-Phenyl-4-propylpiperidinium chloride</i>
CAS No.:	83763-28-4
Cat. No.:	B12657694

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## Executive Summary

Piperidinium chloride (CAS 6091-44-7), the hydrochloride salt of the heterocyclic amine piperidine, represents a critical structural motif in pharmaceutical development and green chemistry. Beyond its traditional role as a crystallizable counter-ion for drug substances, it has emerged as a viable hydrogen bond acceptor (HBA) in the formation of Deep Eutectic Solvents (DES).[1] This guide synthesizes the core thermodynamic properties of piperidinium chloride—ranging from solid-state lattice energies to aqueous activity coefficients—providing a rigorous framework for experimental validation and application.

## Part 1: Solid-State Thermodynamics[2]

The utility of piperidinium chloride in solid dosage forms is governed by its crystal lattice stability. Understanding the energetics of the solid state is prerequisite to predicting solubility and polymorph stability.

## Crystal Lattice and Thermal Behavior

Piperidinium chloride crystallizes in an orthorhombic system, characterized by a robust hydrogen-bonding network where the chloride anion bridges piperidinium cations via

interactions.<sup>[2]</sup><sup>[3]</sup> This electrostatic and hydrogen-bonded lattice results in a high melting point relative to its free base.<sup>[2]</sup>

Key Thermodynamic Parameters:

Property	Value / Range	Method of Determination	Significance
Melting Point ( )	245–248 °C	DSC (Endotherm Onset)	Indicates high lattice energy; critical for processing stability. <sup>[1]</sup> <sup>[2]</sup>
Enthalpy of Fusion ( )	~15–25 kJ/mol (Est.) <sup>[1]</sup> <sup>[2]</sup>	DSC (Peak Integration)	Governs ideal solubility; higher values imply lower solubility in ideal solvents. <sup>[1]</sup> <sup>[2]</sup>
Decomposition ( )	>250 °C	TGA (Mass Loss Onset)	Defines the upper limit of thermal processing (e.g., melt extrusion). <sup>[1]</sup>
Hygroscopicity	Moderate	DVS (Gravimetric)	Affects storage stability and solid-state handling. <sup>[1]</sup> <sup>[2]</sup>

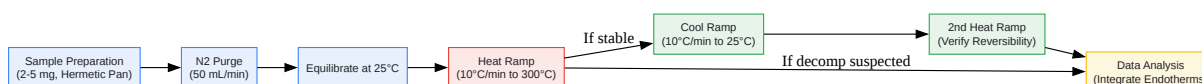
## Experimental Protocol: Differential Scanning Calorimetry (DSC)

To accurately determine

and differentiate melting from decomposition, a rigorous DSC protocol is required.<sup>[1]</sup>

## Protocol Validation:

- Expert Insight: Piperidinium salts often exhibit sublimation or decomposition concurrent with melting.<sup>[1][2]</sup> A hermetically sealed pan (aluminum or gold) with a pinhole is recommended to suppress sublimation while allowing decomposition gases to escape if necessary, preventing pan deformation.



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Figure 1: DSC workflow for characterizing thermal transitions in organic salts. The second heating cycle is crucial for distinguishing enantiotropic polymorphism from irreversible decomposition.

## Part 2: Solution Thermodynamics

In aqueous and physiological environments, the behavior of piperidinium chloride is dictated by solute-solvent interactions. The deviation from ideality in concentrated solutions is quantified by activity coefficients (

) and osmotic coefficients (

).<sup>[1]</sup>

### Solubility and Activity

Piperidinium chloride is highly soluble in water and polar protic solvents (methanol, ethanol) due to favorable ion-dipole interactions that overcome the lattice energy. However, in non-polar solvents (chloroform, hexane), the salt remains practically insoluble.

Aqueous Solution Parameters (at 25°C):

- Dissociation Constant (

): ~11.1 (for the conjugate acid piperidinium).[2]

- Activity Coefficient (

): Deviates from unity at

mol/kg.[1][2]

- Osmotic Coefficient (

): Essential for calculating vapor pressure depression and water activity (

).[1][2]

## Experimental Protocol: Isopiestic Method

The isopiestic method is the "gold standard" for determining osmotic coefficients, relying on thermodynamic equilibrium between a reference solution (e.g., NaCl or KCl) and the sample solution in a closed system.

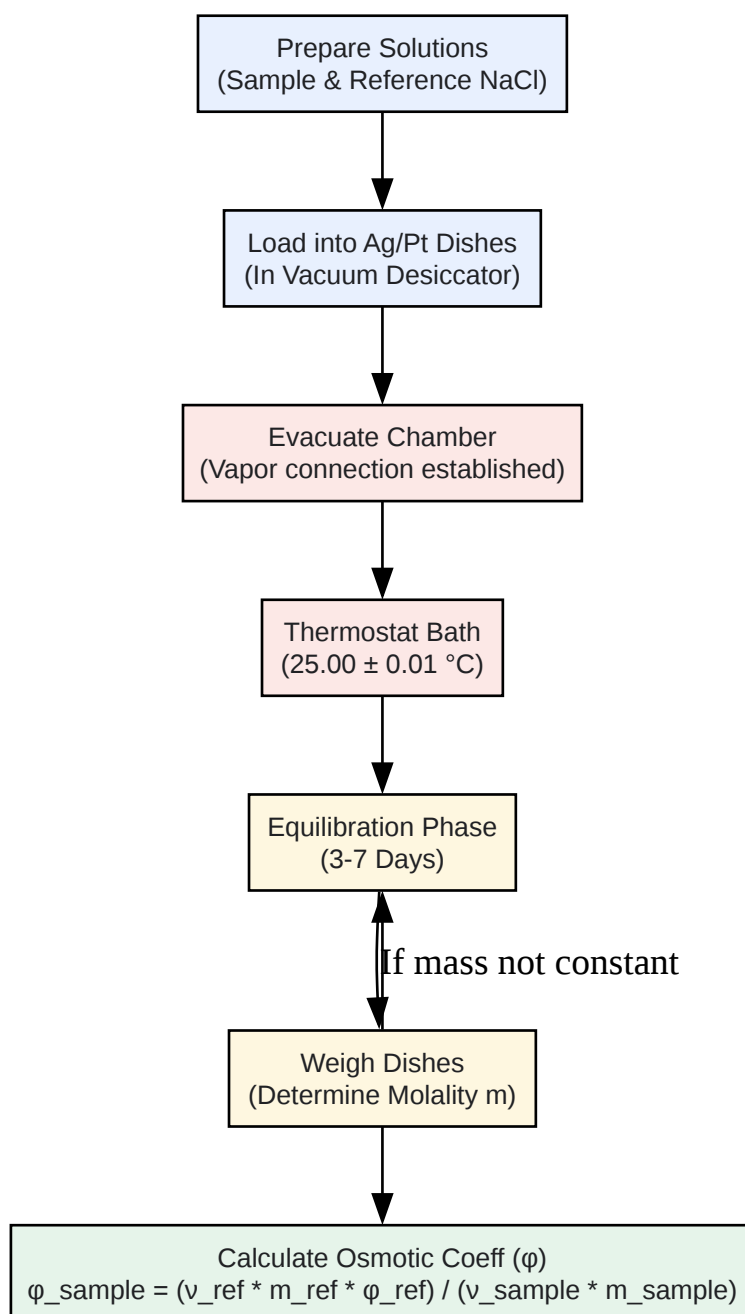
Methodological Rigor:

- Chamber Stability: The system must be thermostated to

K. Temperature fluctuations induce vapor transport errors.[1]

- Equilibrium Time: Solutions may require 3–7 days to reach equilibrium, defined as mass constancy (

mg).[1]



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Figure 2: Isopiestic workflow for precise determination of osmotic coefficients. This self-validating method ensures the solvent activity is identical in both sample and reference cups.[2]

## Part 3: Emerging Applications & Green Chemistry[2] [4]

## Deep Eutectic Solvents (DES)

Piperidinium chloride acts as a Hydrogen Bond Acceptor (HBA).[1][2] When combined with Hydrogen Bond Donors (HBD) like urea, glycerol, or carboxylic acids, it forms DESs—liquids with melting points significantly lower than the individual components.

Thermodynamic Driving Force: The depression in melting point (

) arises from charge delocalization between the chloride anion and the HBD, effectively shielding the cation and disrupting crystal lattice formation.[1]

- Typical Formulation: Piperidinium Chloride (HBA) + Urea (HBD) (Molar Ratio 1:2).[1][2]
- Application: Green solvent for organic synthesis, extraction of bioactive compounds, and metal electrodeposition.[1]

## Pharmaceutical Salts

In drug development, selecting piperidinium as a counter-ion can modulate the physicochemical properties of acidic drug candidates (e.g., carboxylic acid drugs).

- Solubility Enhancement: The high aqueous solubility of the piperidinium moiety can improve the bioavailability of lipophilic drugs.[1]
- Stability: The robust crystal lattice of piperidinium salts often confers superior chemical stability compared to amorphous forms.[1]

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